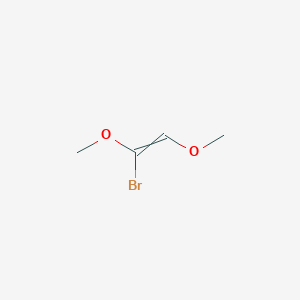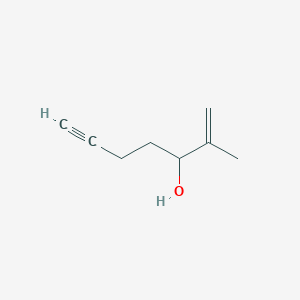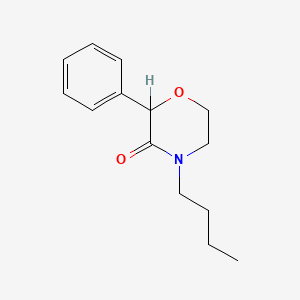
4-Butyl-2-phenyl-3-morpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-phenyl-3-morpholinone is an organic compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a butyl group at the 4-position and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyl-3-morpholinone typically involves the reaction of morpholine with butyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general steps are as follows:
Formation of the Grignard Reagent: Phenyl magnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Nucleophilic Substitution: Morpholine is reacted with butyl bromide to form 4-butylmorpholine.
Addition Reaction: The Grignard reagent (phenyl magnesium bromide) is then added to 4-butylmorpholine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-2-phenyl-3-morpholinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinones.
Applications De Recherche Scientifique
4-Butyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Butyl-2-phenylmorpholine: Lacks the ketone group, resulting in different chemical properties.
2-Phenyl-3-morpholinone: Lacks the butyl group, affecting its reactivity and applications.
4-Butyl-3-morpholinone: Lacks the phenyl group, altering its biological activity.
Uniqueness: 4-Butyl-2-phenyl-3-morpholinone is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
73816-71-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-butyl-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clé InChI |
USRSZUNVXVRVKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCOC(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
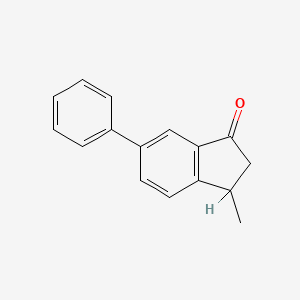
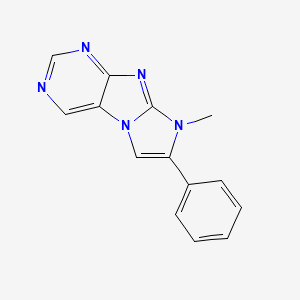


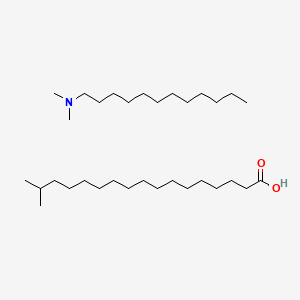
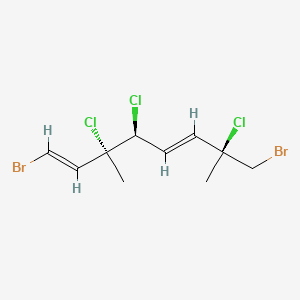
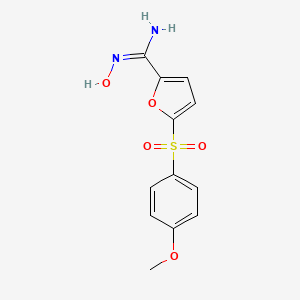

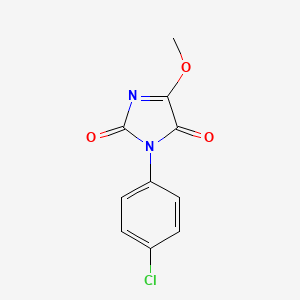
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
